2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt
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Overview
Description
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt is a complex organic compound that belongs to the class of benzo(a)carbazoles This compound is characterized by its unique structure, which includes a benzo(a)carbazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the benzo(a)carbazole core: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the hydroxy and methoxy groups: These functional groups are usually added through substitution reactions using appropriate reagents.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative.
Conversion to the sodium salt: The final step involves neutralizing the compound with a sodium base to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide
- 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide, sodium salt
Uniqueness
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo(a)carbazole-3-carboxamide, sodium salt is unique due to its specific structural features, such as the benzo(a)carbazole core and the presence of hydroxy, methoxy, and carboxamide groups
Properties
CAS No. |
68540-91-0 |
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Molecular Formula |
C24H17N2NaO3 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;4-[(4-methoxyphenyl)carbamoyl]-11H-benzo[a]carbazol-3-olate |
InChI |
InChI=1S/C24H18N2O3.Na/c1-29-15-8-6-14(7-9-15)25-24(28)22-17-10-11-18-16-4-2-3-5-20(16)26-23(18)19(17)12-13-21(22)27;/h2-13,26-27H,1H3,(H,25,28);/q;+1/p-1 |
InChI Key |
PLCGRFYLDIMKSO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=C2C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
Origin of Product |
United States |
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